![molecular formula C22H34N5O12P B232430 Alanyl-threonyl-phosphotyrosyl-seryl-alanine CAS No. 145079-49-8](/img/structure/B232430.png)
Alanyl-threonyl-phosphotyrosyl-seryl-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanyl-threonyl-phosphotyrosyl-seryl-alanine (ATPYSAA) is a peptide that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This peptide is composed of six amino acids, namely alanine, threonine, phosphotyrosine, serine, and alanine, and is known for its ability to modulate a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
Alanyl-threonyl-phosphotyrosyl-seryl-alanine has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is in the field of cancer research. Studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the programmed death of cancer cells. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has also been shown to inhibit the activity of various enzymes that are involved in cancer cell proliferation.
Another potential application of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is in the field of immunology. Studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can enhance the immune response by activating T-cells and natural killer cells. This property of Alanyl-threonyl-phosphotyrosyl-seryl-alanine makes it a potential candidate for the development of immunotherapeutic agents.
Wirkmechanismus
The mechanism of action of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is not fully understood. However, studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can interact with various cellular proteins and enzymes, leading to the modulation of various biological processes. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that are involved in the regulation of cell growth and differentiation. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has also been shown to interact with the extracellular matrix, leading to the modulation of cell adhesion and migration.
Biochemical and Physiological Effects
Alanyl-threonyl-phosphotyrosyl-seryl-alanine has been shown to have various biochemical and physiological effects. Studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can induce the production of reactive oxygen species (ROS), which are molecules that play a crucial role in cell signaling and regulation. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has also been shown to modulate the activity of various enzymes, including protein kinases and phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is its ability to modulate various biological processes, making it a potential candidate for the development of therapeutic agents. However, one of the limitations of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is its cost and the complexity of its synthesis. Alanyl-threonyl-phosphotyrosyl-seryl-alanine is a relatively complex peptide, and its synthesis requires specialized skills and equipment.
Zukünftige Richtungen
There are several future directions for the study of Alanyl-threonyl-phosphotyrosyl-seryl-alanine. One of the most significant areas of research is the development of Alanyl-threonyl-phosphotyrosyl-seryl-alanine-based therapeutics for cancer and immunological diseases. Another area of research is the elucidation of the mechanism of action of Alanyl-threonyl-phosphotyrosyl-seryl-alanine, which will help in the development of more potent and specific Alanyl-threonyl-phosphotyrosyl-seryl-alanine-based therapeutics. Additionally, the study of Alanyl-threonyl-phosphotyrosyl-seryl-alanine can provide insights into the fundamental biological processes that are involved in cell signaling and regulation.
Synthesemethoden
The synthesis of Alanyl-threonyl-phosphotyrosyl-seryl-alanine involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for synthesizing peptides, which involves the stepwise addition of amino acids to a growing peptide chain. The process of SPPS involves the use of a resin-bound amino acid, which is activated by a coupling reagent, and then reacted with the next amino acid in the sequence. The process is repeated until the desired peptide sequence is achieved. The final product is then cleaved from the resin and purified using various chromatographic techniques.
Eigenschaften
CAS-Nummer |
145079-49-8 |
---|---|
Produktname |
Alanyl-threonyl-phosphotyrosyl-seryl-alanine |
Molekularformel |
C22H34N5O12P |
Molekulargewicht |
591.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C22H34N5O12P/c1-10(23)18(30)27-17(12(3)29)21(33)25-15(8-13-4-6-14(7-5-13)39-40(36,37)38)19(31)26-16(9-28)20(32)24-11(2)22(34)35/h4-7,10-12,15-17,28-29H,8-9,23H2,1-3H3,(H,24,32)(H,25,33)(H,26,31)(H,27,30)(H,34,35)(H2,36,37,38)/t10-,11-,12+,15-,16-,17-/m0/s1 |
InChI-Schlüssel |
AFKGITWXKROKCA-UYFLOSJKSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)N)O |
SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(C)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(C)N)O |
Sequenz |
ATXSA |
Synonyme |
Ala-Thr-Tyr(P)-Ser-Ala alanyl-threonyl-phosphotyrosyl-seryl-alanine ATTPSA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.